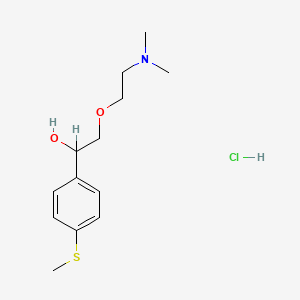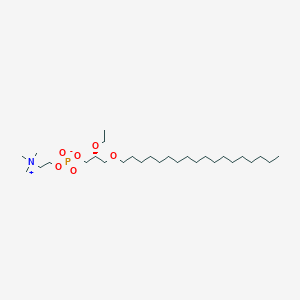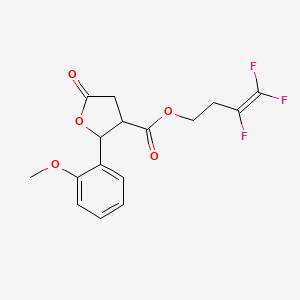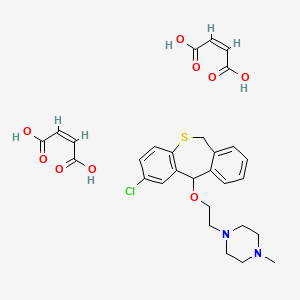
2-Chloro-11-(2-(4-methylpiperazino)ethoxy)-6,11-dihydrodibenzo(b,e)thiepin bis(maleate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-11-(2-(4-methylpiperazino)ethoxy)-6,11-dihydrodibenzo(b,e)thiepin bis(maleate) is a complex organic compound with significant applications in scientific research. It is primarily studied for its interactions with neurotransmitter receptors, particularly in the central nervous system. This compound is known for its high affinity and selectivity towards various receptor targets, making it a valuable tool in neuropharmacological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-11-(2-(4-methylpiperazino)ethoxy)-6,11-dihydrodibenzo(b,e)thiepin bis(maleate) involves multiple steps, starting from the appropriate dibenzo(b,e)thiepin derivative. The key steps include:
Chlorination: Introduction of the chlorine atom at the 2-position of the dibenzo(b,e)thiepin ring.
Etherification: Attachment of the 2-(4-methylpiperazino)ethoxy group through a nucleophilic substitution reaction.
Formation of Bis(maleate): The final step involves the formation of the bis(maleate) salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as recrystallization, chromatography, and filtration to obtain the pure compound.
Quality Control: Ensuring the final product meets the required purity and quality standards through rigorous testing.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-11-(2-(4-methylpiperazino)ethoxy)-6,11-dihydrodibenzo(b,e)thiepin bis(maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Chloro-11-(2-(4-methylpiperazino)ethoxy)-6,11-dihydrodibenzo(b,e)thiepin bis(maleate) is extensively used in scientific research, particularly in the following fields:
Chemistry: Studying its chemical properties and reactions to develop new synthetic methodologies.
Biology: Investigating its interactions with biological molecules and its effects on cellular processes.
Medicine: Exploring its potential as a therapeutic agent for neurological disorders due to its receptor affinity.
Industry: Utilizing its unique properties in the development of new materials and chemical products.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with neurotransmitter receptors in the central nervous system. It acts as a ligand, binding to specific receptors and modulating their activity. The molecular targets include dopamine, serotonin, and other neurotransmitter receptors, which play crucial roles in regulating mood, cognition, and behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate: Known for its high affinity towards dopamine D4 receptors.
2-Chloro-11-(4-methylpiperazino)dibenz[b,f]thiepin maleate: Similar structure but different receptor selectivity.
Uniqueness
2-Chloro-11-(2-(4-methylpiperazino)ethoxy)-6,11-dihydrodibenzo(b,e)thiepin bis(maleate) is unique due to its specific structural modifications, which confer distinct receptor binding properties and pharmacological effects. Its bis(maleate) form enhances its stability and solubility, making it more suitable for various research applications.
Propriétés
Numéro CAS |
96122-26-8 |
|---|---|
Formule moléculaire |
C29H33ClN2O9S |
Poids moléculaire |
621.1 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;1-[2-[(2-chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C21H25ClN2OS.2C4H4O4/c1-23-8-10-24(11-9-23)12-13-25-21-18-5-3-2-4-16(18)15-26-20-7-6-17(22)14-19(20)21;2*5-3(6)1-2-4(7)8/h2-7,14,21H,8-13,15H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Clé InChI |
PHVOBLDYJGIDNG-SPIKMXEPSA-N |
SMILES isomérique |
CN1CCN(CC1)CCOC2C3=C(SCC4=CC=CC=C24)C=CC(=C3)Cl.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CN1CCN(CC1)CCOC2C3=CC=CC=C3CSC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




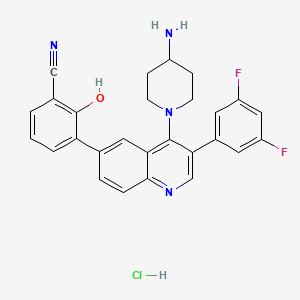
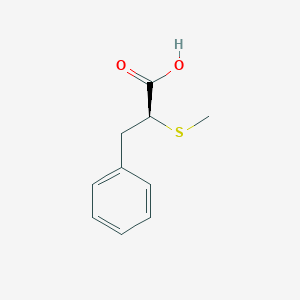
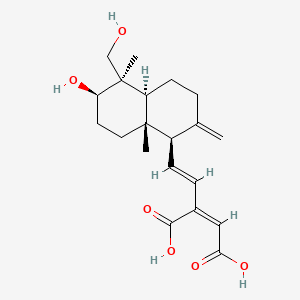

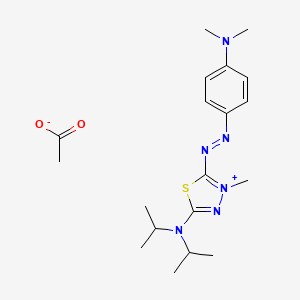
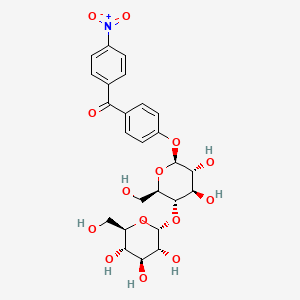
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12750926.png)
![thiazol-5-ylmethyl N-[(1S,3S,4S)-1-benzyl-4-[[(2S)-2-[[2-(dimethylamino)thiazol-4-yl]methoxycarbonylamino]-3-methyl-butanoyl]amino]-3-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12750934.png)
![N(sup delta)-Acetyl-delta-aminophalloin [German]](/img/structure/B12750948.png)
